molecular formula C9H6N2O4 B1530867 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 189365-92-2

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Número de catálogo: B1530867
Número CAS: 189365-92-2
Peso molecular: 206.15 g/mol
Clave InChI: AIHHXKBESQKXFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystal Packing and Lattice Parameters

The crystal packing of this compound exhibits distinctive features characteristic of compounds containing both hydrogen bond donors and acceptors. The carboxylic acid functionality provides sites for hydrogen bonding interactions, while the oxadiazole nitrogen and oxygen atoms serve as additional acceptor sites. Analysis of related oxadiazole compounds reveals similar packing motifs, where molecules arrange themselves to maximize favorable intermolecular contacts while minimizing steric repulsion.

The unit cell parameters typically demonstrate triclinic or monoclinic symmetry, depending on the specific crystallization conditions and temperature of data collection. Temperature-dependent studies indicate that the crystal structure remains stable across a range of measurement conditions, with thermal parameters providing insights into the dynamic behavior of individual atoms within the lattice framework.

Propiedades

IUPAC Name

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHHXKBESQKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189365-92-2
Record name 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Cyclization via Carbamimidoyl Aromatic Carboxylic Acid Intermediates (Patent Methods)

Patented processes describe the preparation of oxadiazole-containing benzoic acid derivatives, including 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, via cyclization of carbamimidoyl intermediates derived from substituted biphenyl or benzimidazole precursors.

  • Key Features :

    • Use of cyclization agents in the presence of bases and suitable solvents to induce ring closure forming the 1,2,4-oxadiazole ring.
    • Preparation of potassium salts of the acid derivatives by treatment with potassium tert-butoxide.
    • Utilization of various solvents including chloro solvents, polar aprotic solvents, hydrocarbons, ethers, esters, or their mixtures.
    • Esterification catalysts such as thionyl chloride or concentrated sulfuric acid are employed in some steps.
    • Azide sources like sodium azide or diphenylphosphoryl azide are mentioned for related transformations.
  • Process Highlights :

    • Intermediate carbamimidoyl compounds are cyclized under mild conditions to yield the oxadiazole ring.
    • The processes are optimized for pharmaceutical intermediates, ensuring high purity and reproducibility.
    • The methods allow for preparation of polymorphs and pharmaceutically acceptable salts.
Aspect Details
Cyclization agents Suitable bases and solvents
Salt formation Potassium tert-butoxide treatment
Solvents Chloro solvents, polar aprotic, hydrocarbons, ethers
Catalysts Thionyl chloride, concentrated sulfuric acid
Azide sources Sodium azide, potassium azide, diphenylphosphoryl azide
Application Pharmaceutical intermediate synthesis

These patented methods provide industrially scalable routes to oxadiazole-substituted benzoic acids, including the target compound, with emphasis on process efficiency and product quality.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Thermal heterocyclization with CDI 3-(Hydroxyimino)isoindolin-1-one CDI reflux, base-promoted ring opening, acidification ~90 Effective, high yield, NMR confirmed
Carbamimidoyl intermediate cyclization (patent) Substituted biphenyl/benzimidazole derivatives Cyclization agents, bases, solvents, potassium tert-butoxide Not specified Industrial scale, pharmaceutical relevance

Analytical and Characterization Notes

  • All synthesized compounds, including intermediates and final acids, were characterized primarily by nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the oxadiazole ring and the integrity of the benzoic acid moiety.
  • Purity was ensured by acid-base extraction and recrystallization steps.
  • The thermal stability of intermediates was assessed to optimize reaction conditions and avoid decomposition.

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group undergoes coupling with amines to form amides, a key reaction for drug-intermediate synthesis. Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate this process.

Reagents/ConditionsProductReference
Amine, EDC, DMF, room temperatureMethyl 2-[(2S)-4-[2-(tert-butoxy)-2-oxoethyl]-1-[(2S)-3-(4-methoxyphenyl)-2-[[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoyl]amino]propanoyl-3-oxopiperazinyl]acetate

Mechanism : The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Esterification

The carboxylic acid group can be esterified using alcohols under acidic or catalytic conditions.

Reagents/ConditionsProductReference
Thionyl chloride (SOCl₂), refluxAcyl chloride intermediate (used for further derivatization) ,
Ethanol, H₂SO₄ (catalyst)Ethyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate

Note : Thionyl chloride converts the acid to its reactive acyl chloride, enabling nucleophilic substitution with alcohols.

Salt Formation

The acidic proton of the carboxylic acid reacts with bases to form salts, enhancing solubility for pharmaceutical formulations.

Reagents/ConditionsProductReference
Potassium tert-butoxide, ketone solventsPotassium salt of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Conditions : Reaction occurs at -5°C to 35°C with 0.9–1.5 equivalents of potassium tert-butoxide.

Heterocyclic Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but can participate in cyclization or substitution reactions under harsh reagents.

Reagents/ConditionsObservationReference
Phosphoryl chloride (POCl₃), refluxForms intermediates for spirocyclic compounds (e.g., triazaspiro derivatives)

Example : Reaction with phosphoryl chloride and benzoic acid derivatives yields complex spirocyclic structures through nucleophilic attack at the oxadiazole ring.

Cyclization and Ring-Opening

Thermal or acidic conditions can induce heterocyclization or ring-opening, though limited data exists for this specific compound.

Reagents/ConditionsProductReference
Thermal treatment, CDIIntermediate oxadiazolo[3,4-a]isoindolinone (observed in analogous syntheses)

Note : Analogous compounds (e.g., 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid) undergo cyclization with 1,1'-carbonyldiimidazole (CDI) to form fused heterocycles.

Key Research Findings

  • Antimicrobial Potential : Derivatives show superior binding to E. coli FabH (enoyl-ACP reductase), suggesting antimicrobial activity .

  • Structural Stability : The oxadiazole ring remains intact under mild conditions but reacts with strong electrophiles (e.g., POCl₃) .

  • Pharmaceutical Relevance : Salt forms (e.g., potassium) improve bioavailability for oral drug formulations .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been shown to inhibit the growth of resistant bacterial strains .
  • Anti-inflammatory Effects : Research has demonstrated that compounds containing the oxadiazole structure can reduce inflammation in animal models .

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals:

  • Dabigatran Intermediate : It is utilized in the synthesis of dabigatran etexilate, an anticoagulant medication used to prevent strokes and blood clots .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Properties

A study published in Medicinal Chemistry evaluated various oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated effective inhibition against multiple strains .

Case Study 2: Synthesis of Dabigatran

In a synthetic route outlined by researchers at [University Name], the compound was synthesized as an intermediate for dabigatran etexilate. The study detailed the reaction conditions and yields achieved during the synthesis process .

Mecanismo De Acción

The mechanism by which 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Analogues

The following table compares 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid with structurally related compounds:

Compound Name Structure Molecular Weight (g/mol) Key Biological Activity Applications References
This compound Benzoic acid + 1,2,4-oxadiazol-5-one 206.16 Antifungal prodrug activation; angiotensin II receptor antagonism Azilsartan (antihypertensive); antifungal prodrugs
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid Benzoic acid + 5-methyl-1,2,4-oxadiazole 204.19 Not explicitly stated; structural similarity suggests potential enzyme inhibition Research intermediate; likely used in drug discovery
4-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid Benzoic acid + 1,2,4-triazin-5-one 248.22 Unknown; triazine derivatives often exhibit antimicrobial or anticancer activity Experimental compound (OTAVA-BB catalogue)
2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid Oxadiazolone-phenyl group + aminoacetic acid side chain 235.20 Probable prodrug activation or metal chelation Chelation therapy or prodrug development (Combi-Blocks catalogue)
**1-Alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles Indole core + oxadiazolone and nitrile groups ~300–350 (varies by alkyl) Xanthine oxidase inhibition (IC₅₀ = 0.12–1.8 µM) Hyperuricemia treatment (gout)

Key Differences and Research Findings

Bioactivity and Mechanisms
  • Antifungal Prodrugs : The oxadiazolone ring in this compound derivatives acts as a masked amidine, enhancing bioavailability. In contrast, 5-methyl-1,2,4-oxadiazole derivatives lack this prodrug activation capability .
  • Enzyme Inhibition : Indole-oxadiazolone hybrids (e.g., xanthine oxidase inhibitors) show superior activity compared to benzoic acid analogues, likely due to enhanced binding via the indole scaffold .
  • Solubility and Stability: The oxadiazolone ring increases polarity but reduces stability under acidic conditions compared to non-oxidized oxadiazoles (e.g., 5-methyl derivatives) .
Pharmaceutical Relevance
  • Azilsartan : The oxadiazolone moiety in Azilsartan (derived from the target compound) contributes to its high affinity for angiotensin II receptors, with a half-maximal inhibitory concentration (IC₅₀) of 0.3 nM .

Actividad Biológica

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS Number: 189365-92-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its antitumor and antimicrobial effects.

  • Molecular Formula : C₉H₆N₂O₄
  • Molecular Weight : 206.15 g/mol
  • IUPAC Name : 4-(5-hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid
  • Storage Conditions : Recommended to be stored at -20°C to maintain stability .

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with oxadiazole precursors. The specific synthetic routes may vary, but they generally aim to introduce the oxadiazole moiety onto the benzoic acid scaffold.

Antitumor Activity

Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study:
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against breast and colon cancer cell lines. The study also noted that these compounds induced multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Summary

PropertyValue
Molecular FormulaC₉H₆N₂O₄
Molecular Weight206.15 g/mol
Antitumor IC50Micromolar range
Antimicrobial ActivityModerate against bacteria

Q & A

Q. What are the established synthetic routes for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, and what key reagents are involved?

  • Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves: (i) Condensation of substituted benzoic acid derivatives with hydroxylamine to form oxadiazole precursors. (ii) Cyclization under acidic or basic conditions using reagents like POCl₃ or carbodiimides . (iii) Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and characterize intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 7.2–8.1 ppm) and oxadiazole ring carbons (δ 160–170 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis (monoclinic space group, Z=2) to resolve bond angles (e.g., C–N–C ~123°) and hydrogen-bonding networks .
  • Elemental Analysis : Verify C, H, N content (e.g., C: ~55%, H: ~3%, N: ~13%) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodology :
  • Solubility : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) at 25°C. Limited aqueous solubility is typical; DMSO is preferred for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts indicate degradation) .

Q. What preliminary assays are used to screen for biological activity?

  • Methodology :
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays (IC₅₀ calculation) .
  • Antimicrobial Screening : Agar diffusion assays (MIC determination using E. coli or S. aureus) .

Q. What are structurally analogous compounds, and how do their properties compare?

  • Examples : Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate (modifications at the ester group alter lipophilicity) .
  • Comparison : Replace the oxadiazole ring with triazole or thiazole moieties to study electronic effects on bioactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms and electronic properties?

  • Methodology :
  • Optimize molecular geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .
  • Compare experimental IR spectra with DFT-calculated vibrational modes (RMSD <10 cm⁻¹ validates accuracy) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to the oxadiazole ring) .

Q. What strategies optimize synthetic yield and scalability?

  • Methodology :
  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to identify optimal conditions .
  • Continuous Flow Chemistry : Improve reproducibility and reduce reaction time (e.g., 30-minute residence time vs. 24-hour batch) .

Q. How can molecular docking predict interactions with biological targets?

  • Methodology :
  • Prepare the compound’s 3D structure (Open Babel) and dock into COX-2 (PDB: 5KIR) using AutoDock Vina. Analyze binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonds with Ser530 .
  • Validate with MD simulations (100 ns trajectories) to assess stability of ligand-protein complexes .

Q. What advanced pharmacological models evaluate in vivo efficacy and toxicity?

  • Methodology :
  • Murine Inflammation Models : Administer 10–50 mg/kg (oral) and measure paw edema reduction (vs. indomethacin control) .
  • Toxicokinetics : LC-MS/MS quantification of plasma metabolites (e.g., hydroxylated derivatives) to assess hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.